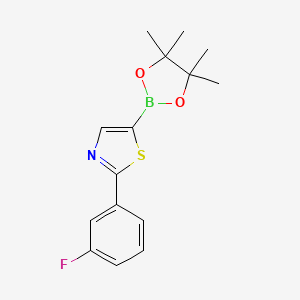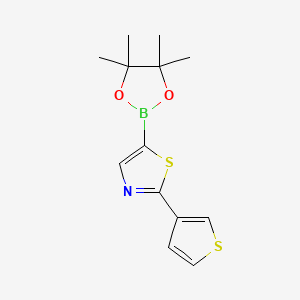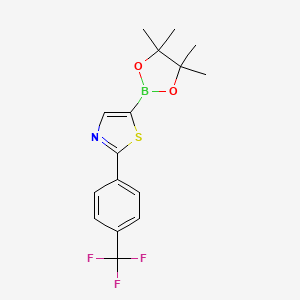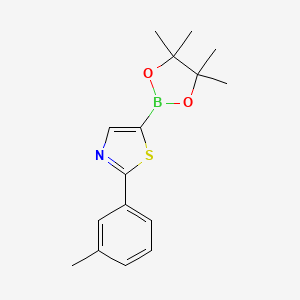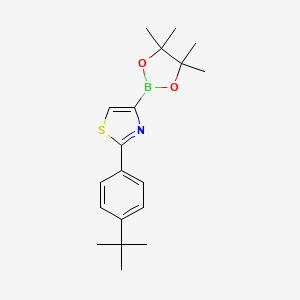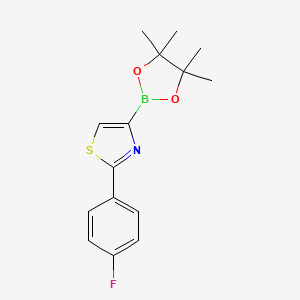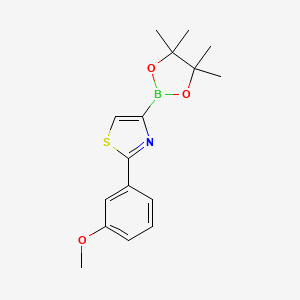
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester (MPT-BP) is a boronic acid pinacol ester that has been used in various scientific and research applications. It is a white crystalline powder and is soluble in water. It has been used in the synthesis of a variety of organic compounds and has been studied for its potential applications in biomedical research.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester has been used in various scientific and research applications. It has been used in the synthesis of organic compounds, such as benzothiazoles and thiazoles. It has also been used in the synthesis of various metal complexes, such as copper and zinc complexes. In addition, it has been studied for its potential applications in biomedical research, such as the development of drugs for cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is not yet fully understood. However, it is thought to act as a boronate ester, which can bind to metal ions such as copper and zinc. This binding may be involved in the synthesis of metal complexes and in the development of drugs for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester are not yet fully understood. However, it is thought to act as a boronate ester, which can bind to metal ions such as copper and zinc. This binding may be involved in the synthesis of metal complexes and in the development of drugs for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester in lab experiments include its low cost, its easy synthesis, and its ability to bind to metal ions. The limitations of using 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester in lab experiments include its limited solubility in water and its potential for toxicity.
Direcciones Futuras
The future directions for research on 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in biomedical research. Additionally, further research into its synthesis and its potential for toxicity should be conducted. Finally, research into its potential applications in other areas, such as materials science and nanotechnology, should be explored.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is achieved through the reaction of 3-methoxyphenylthiazole and 4-boronobenzoic acid pinacol ester. This reaction is conducted in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 70-80°C. The reaction is catalyzed by a base such as potassium carbonate. The reaction is complete after about 2 hours and yields a white crystalline powder.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-7-6-8-12(9-11)19-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEACKWTWYJLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

